molecular formula C18H24N4O2 B2716577 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide CAS No. 1210863-70-9

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2716577
CAS No.: 1210863-70-9
M. Wt: 328.416
InChI Key: DXDMHHPIXWOEHM-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide linker at position 3. The carboxamide connects to a propyl chain terminating in a 4-phenylpiperazine moiety.

Properties

IUPAC Name

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-15-14-17(20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDMHHPIXWOEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the production process .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide exhibit notable anticancer activity. For instance, similar compounds have shown effectiveness against various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific pathways related to cell proliferation and survival, leading to increased apoptosis in cancer cells .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of this compound in animal models. It has been observed that the compound can reduce seizure activity, suggesting its potential use in treating epilepsy and other seizure disorders. The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems.

Antimicrobial Effects

The compound has demonstrated antimicrobial activities against both bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This property suggests its potential application in developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Derivative : The initial step involves synthesizing 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
  • Alkylation : This step involves alkylating the piperazine derivative with 3-chloropropylamine to form 3-(4-phenylpiperazin-1-yl)propylamine.
  • Coupling Reaction : Finally, the coupling of 3-(4-phenylpiperazin-1-yl)propylamine with an appropriate carboxylic acid derivative occurs, facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Case Study 1: Anticancer Activity

In a study published in ACS Omega, a series of oxazole derivatives were tested for anticancer activity against multiple cell lines. The compound demonstrated significant growth inhibition percentages (PGIs) against SNB-19 and OVCAR-8 cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Anticonvulsant Efficacy

A study investigating the anticonvulsant properties of related compounds found that certain derivatives exhibited strong protective effects in animal models subjected to induced seizures. This suggests that modifications to the oxazole structure may enhance efficacy against epilepsy.

Data Summary Table

Application AreaActivity DescriptionReferences
AnticancerSignificant growth inhibition in cancer cell lines
AnticonvulsantReduction in seizure activity in animal models
AntimicrobialInhibition of bacterial and fungal growth

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its neuroprotective and analgesic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

N-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
  • Structural Difference : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
  • This analog demonstrates selective inhibition of glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the nanomolar range .
  • Key Finding : Oxadiazole derivatives exhibit higher metabolic stability compared to oxazoles due to reduced susceptibility to enzymatic hydrolysis.
BK45721 (5-methyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide)
  • Structural Difference: Substitutes the phenylpiperazine with a dihydropyridazinone group.
  • Impact: The dihydropyridazinone introduces a planar, electron-deficient system, altering solubility and bioavailability. Molecular weight (262.26 g/mol) is significantly lower than the target compound’s estimated weight (~370–390 g/mol), reflecting reduced lipophilicity .

Piperazine Substituent Variations

Impurity B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
  • Structural Difference : Replaces the oxazole with a fused 1,2,4-triazolo[4,3-a]pyridine system.
Impurity C (4-(4-Chlorophenyl)piperazine variant)
  • Structural Difference : Introduces a para-chloro substituent on the phenylpiperazine.
  • Chlorophenylpiperazine derivatives are known to exhibit serotonin receptor modulation, suggesting a possible secondary pharmacological activity .

Pharmacological and Physicochemical Comparison

Compound Core Heterocycle Piperazine Substituent Molecular Weight (g/mol) Key Pharmacological Feature
Target Compound 1,2-oxazole 4-phenylpiperazine ~370–390* Hypothesized CNS activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-oxadiazole 4-phenylpiperazine ~350–370* GSK-3 inhibitor (IC₅₀ < 100 nM)
BK45721 1,2-oxazole Dihydropyridazinone 262.26 Unspecified
Impurity B 1,2,4-triazolo[4,3-a]pyridine 4-phenylpiperazine ~380–400* Impurity profile in synthesis

*Estimated based on structural analogs.

Key Research Findings

  • Oxazole vs. Oxadiazole : Oxadiazole analogs generally show superior enzymatic stability and kinase inhibition, while oxazoles may offer better solubility due to reduced lipophilicity .
  • Piperazine Modifications : Para-substituted phenylpiperazines (e.g., chloro) enhance target selectivity but may introduce off-target effects, as seen in serotonin receptor interactions .
  • Heterocycle Rigidity : Fused systems (e.g., triazolo-pyridine) improve binding affinity but complicate synthesis and metabolic clearance .

Biological Activity

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H24N4O2
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1448135-23-6
PropertyValue
Molecular FormulaC18H24N4O2
Molecular Weight328.4 g/mol
CAS Number1448135-23-6

Anticonvulsant Properties

Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity. In animal models, it has shown promise in protecting against seizures, suggesting potential therapeutic applications for epilepsy treatment. For instance, studies demonstrated that certain analogs of the compound protected a significant percentage of tested animals from seizures in various models, including the maximal electroshock (MES) and 6 Hz tests .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may act as a ligand for GPCRs, a large family of receptors that play crucial roles in numerous physiological processes. Binding to specific GPCRs could modulate various cellular signaling pathways, which may lead to therapeutic applications across different diseases. However, further investigation is required to identify the specific GPCRs involved and their functional consequences.

Neuroprotective Effects

In addition to anticonvulsant properties, the compound has been studied for its neuroprotective effects. It is hypothesized that its structural features contribute to its ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .

Study on Anticonvulsant Activity

A study published in the European Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their anticonvulsant properties. The most effective compounds demonstrated protection rates of over 75% in seizure models, indicating strong potential for clinical application .

Hepatotoxicity Assessment

In vitro studies assessing hepatotoxicity using HepG2 cells showed that certain concentrations of the compound did not significantly affect cell viability, suggesting a favorable safety profile. This is critical for any potential therapeutic use as it indicates low risk for liver toxicity at therapeutic doses .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to similar compounds within its class:

Compound NameStructure FeaturesBiological Activity
Isoxazole Derivative AContains a furan ringAnticancer activity
Isoxazole Derivative BPyridine substituentNeuroprotective effects
Isoxazole Derivative CFluorophenyl groupAntidepressant properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Oxazole Intermediate Preparation : Cyclization of precursors (e.g., β-keto esters or nitriles) under acidic or thermal conditions to form the oxazole core .

4-Phenylpiperazine Propylamine Synthesis : Alkylation of 4-phenylpiperazine with 3-bromopropylamine hydrobromide to yield the propylamine side chain .

Coupling Reaction : Amide bond formation between the oxazole-3-carboxylic acid and the propylamine intermediate using coupling agents like HBTU or EDCI in the presence of a base (e.g., triethylamine) .

  • Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Purity is confirmed via HPLC or LC-MS.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, respectively. For example, the oxazole methyl group typically appears as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for verifying the oxazole-piperazine spatial arrangement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer :

  • Wnt/β-catenin Pathway : Structural analogs (e.g., SKL 2001) act as Wnt agonists by stabilizing β-catenin. Assays include TOPFlash luciferase reporter systems to measure pathway activation .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using 3^3H-labeled compounds) identify affinity for serotonin or dopamine receptors due to the 4-phenylpiperazine moiety .
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays assess antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce reaction time and improve efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. Microwave-assisted synthesis may reduce reaction times .
  • Purification Strategies : Use flash chromatography with gradients (e.g., 5–20% methanol in dichloromethane) or recrystallization from ethanol/water mixtures .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line origin, serum concentration) to eliminate variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from rapid degradation in certain models .
  • Off-Target Profiling : Employ kinome-wide screening or proteomics to identify unintended interactions that may explain divergent results .

Q. What computational approaches are used to predict or rationalize its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with Wnt pathway proteins (e.g., Frizzled receptors) or neurotransmitter receptors .
  • Molecular Dynamics Simulations : GROMACS or AMBER simulate ligand-receptor binding stability over time, focusing on hydrogen bonding with the piperazine nitrogen .
  • QSAR Modeling : Correlate structural features (e.g., oxazole ring planarity) with bioactivity using datasets from analogs .

Key Considerations for Researchers

  • Purity Standards : Always characterize batches via NMR, HRMS, and elemental analysis to ensure reproducibility.
  • Ethical Reporting : Disclose synthetic yields, assay conditions, and statistical methods to facilitate cross-study comparisons.
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or biological activity in PubChem for transparency .

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